Cas no 1343367-91-8 (3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid)

3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid structure
1343367-91-8 structure
Product Name:3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid
CAS No:1343367-91-8
MF:C11H12BrFO2
MW:275.114186286926
CID:5565047
PubChem ID:62738667
Update Time:2025-07-22

3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, 5-bromo-2-fluoro-α,α-dimethyl-
    • 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid
    • 3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid
    • Inchi: 1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-5-8(12)3-4-9(7)13/h3-5H,6H2,1-2H3,(H,14,15)
    • InChI Key: QIFXUXVQACFELJ-UHFFFAOYSA-N
    • SMILES: C(C1C=C(Br)C=CC=1F)C(C)(C)C(=O)O

3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid Pricemore >>

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Additional information on 3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid

Introduction to 3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid (CAS No. 1343367-91-8)

3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1343367-91-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic carboxylic acids, characterized by its unique structural motifs that include both bromine and fluorine substituents on a phenyl ring, coupled with a branched alkyl side chain. The presence of these halogen atoms imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The molecular structure of 3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid consists of a phenyl ring substituted at the 5-position with a bromine atom and at the 2-position with a fluorine atom. This arrangement creates a balance of electron-withdrawing and electron-donating effects, which can influence the reactivity and binding affinity of the compound in biological systems. The carboxylic acid functionality at one end of the molecule allows for further derivatization, enabling chemists to explore diverse chemical modifications that may enhance its pharmacological properties.

In recent years, there has been growing interest in halogenated aromatic compounds due to their potential applications in drug discovery. The halogen atoms in 3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid not only serve as handles for chemical manipulation but also contribute to the compound's metabolic stability and bioavailability. These features are particularly important in medicinal chemistry, where optimizing pharmacokinetic profiles is crucial for the success of a therapeutic agent.

One of the most compelling aspects of 3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid is its utility as a building block for synthesizing more complex molecules. Researchers have leveraged this compound to develop inhibitors targeting various biological pathways, including kinases and other enzymes implicated in cancer and inflammatory diseases. The combination of fluorine and bromine substituents on the phenyl ring has been shown to enhance binding interactions with biological targets, leading to increased potency and selectivity.

Recent studies have highlighted the role of 3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid in the development of small-molecule drugs with improved pharmacological profiles. For instance, derivatives of this compound have been investigated as potential treatments for neurological disorders, where precise modulation of receptor activity is essential. The structural features of this molecule allow for fine-tuning of its interactions with biological targets, making it a versatile tool in drug design.

The synthesis of 3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by halogenation and carboxylation steps. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes.

From a computational chemistry perspective, 3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how the halogen atoms influence the compound's binding affinity and specificity. Such information is invaluable for rational drug design, allowing researchers to predict and optimize the pharmacological properties of new derivatives.

The growing body of literature on 3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid underscores its significance in modern medicinal chemistry. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative therapeutic agents. Its unique structural features and versatile reactivity make it an indispensable tool for chemists and biologists working at the intersection of chemistry and medicine.

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